molecular formula C18H18N2OS B2511666 (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone CAS No. 851863-71-3

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone

Cat. No.: B2511666
CAS No.: 851863-71-3
M. Wt: 310.42
InChI Key: PCBYQKVGFZSFSV-UHFFFAOYSA-N
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Description

The compound “(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone” is a structurally complex molecule featuring a 4,5-dihydroimidazole core substituted with a benzylthio group at the 2-position and an m-tolyl (meta-methylphenyl) group attached via a methanone linkage. The benzylthio group enhances lipophilicity and may influence binding to biological targets, while the m-tolyl moiety contributes steric and electronic effects that modulate reactivity and solubility .

Synthetic routes for analogous compounds typically involve multi-step protocols, including condensation reactions (e.g., benzoin with thiourea to form imidazole-thiol intermediates) and subsequent alkylation or acylation steps. For example, benzyl bromide derivatives are coupled with imidazole-thiols under reflux conditions in ethanol to introduce the benzylthio group, followed by purification via column chromatography or recrystallization .

Properties

IUPAC Name

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-14-6-5-9-16(12-14)17(21)20-11-10-19-18(20)22-13-15-7-3-2-4-8-15/h2-9,12H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBYQKVGFZSFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process. The choice of solvents, catalysts, and purification methods are optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield benzylsulfoxide or benzylsulfone, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Overview

The compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is a synthetic organic compound featuring an imidazole ring, a benzylthio group, and a tolyl moiety. Its unique structural characteristics suggest potential applications in various fields, particularly in medicinal chemistry due to its biological activity.

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions:

  • Imidazole Formation : The imidazole ring is synthesized through condensation reactions involving appropriate carbonyl compounds and amines.
  • Thioether Formation : The benzylthio group is introduced via nucleophilic substitution reactions.
  • Tolyl Group Introduction : The m-tolyl group is added through alkylation reactions.

These steps require careful optimization for yield and purity, often utilizing continuous flow reactors for industrial applications.

The compound has garnered attention for its potential biological activities , which may include:

  • Antimicrobial Properties : Preliminary studies suggest that imidazole derivatives exhibit significant antimicrobial activity against various pathogens. The presence of the benzylthio group could enhance this activity by improving lipophilicity and membrane permeability.
  • Anticancer Activity : Research indicates that imidazole derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways. The unique structure of this compound may allow it to interact with enzymes or receptors involved in cancer progression.
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, which is particularly relevant in the context of diseases like tuberculosis. Studies on similar compounds have shown their ability to inhibit critical enzymes in Mycobacterium tuberculosis, suggesting a potential application for this compound as an antitubercular agent.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluating various imidazole derivatives found that those with benzylthio substitutions exhibited enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the ability of the imidazole ring to interact with bacterial enzymes, disrupting metabolic processes.
  • Anticancer Screening : In vitro studies on similar imidazole compounds demonstrated significant cytotoxic effects against breast cancer cell lines. These compounds were shown to induce apoptosis through mitochondrial pathways, highlighting the therapeutic potential of imidazole derivatives in oncology.
  • Tuberculosis Research : A comparative study on imidazole-based compounds revealed promising results in inhibiting Mycobacterium tuberculosis. Compounds with similar structures were tested for their minimum inhibitory concentration (MIC) values, showing effective inhibition at low concentrations.

Mechanism of Action

The mechanism of action of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone involves its interaction with specific molecular targets. The benzylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The imidazole ring can interact with metal ions or other active sites, modulating the function of biological pathways .

Comparison with Similar Compounds

Substituent Impact Analysis :

  • Benzylthio vs.
  • Aryl Groups (m-Tolyl vs. Trimethoxyphenyl) : The m-tolyl group provides moderate electron-donating effects via the methyl group, whereas trimethoxyphenyl substituents (as in and ) enhance electron density, possibly improving interactions with aromatic residues in enzyme binding pockets .
  • Sulfonyl vs.

Biological Activity

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is a synthetic compound featuring a unique combination of functional groups, including an imidazole ring and a benzylthio moiety. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H18N2S\text{C}_{16}\text{H}_{18}\text{N}_2\text{S}

This structure highlights the presence of the imidazole ring, which is known for its role in various biological interactions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Covalent Bond Formation: The benzylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
  • Metal Ion Interaction: The imidazole ring can interact with metal ions or other active sites, modulating biological pathways that are critical for cellular function.

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds similar to this compound. For instance, derivatives containing the benzylthio group have shown significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)
  • A549 (lung cancer)
  • HeLa (cervical cancer)

In vitro studies indicate that certain derivatives exhibit IC50 values significantly lower than standard chemotherapeutic agents like sorafenib, suggesting enhanced efficacy in inducing apoptotic cell death and inhibiting cell proliferation .

CompoundCell LineIC50 Value (µM)Reference
5dHeLa0.37
5gHeLa0.73
5kHeLa0.95
SorafenibHeLa7.91

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Related compounds have been tested against various pathogens:

  • Pseudomonas aeruginosa
  • Staphylococcus aureus
  • Candida albicans

These studies indicate that compounds with similar structures show promising activity against these microorganisms, highlighting their potential as therapeutic agents in treating infections .

Case Studies

In one notable study, a series of benzylthio derivatives were synthesized and evaluated for their biological activities. The results demonstrated that modifications to the imidazole ring and the substitution patterns on the aromatic rings significantly influenced their anticancer and antimicrobial activities. The most effective compounds were those that maintained a balance between lipophilicity and hydrophilicity, optimizing their interaction with biological targets .

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